molecular formula C13H18ClNO2 B2888630 9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride CAS No. 1347648-53-6

9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride

Cat. No.: B2888630
CAS No.: 1347648-53-6
M. Wt: 255.74
InChI Key: URCQCZZTMFMYEE-UHFFFAOYSA-N
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Description

“9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride” is a complex organic compound . It is also known as a dopamine antagonist and dopaminergic ligand . It is used in the field of neurology research, particularly in the study of conditions such as Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Stress and Anxiety, Addiction, and Pain and Inflammation .

Scientific Research Applications

Novel Synthesis Methods

Research has been conducted on the synthesis of heterocyclic compounds like chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are significant in pharmaceutical chemistry due to their antibacterial, fungicidal activity, and potential as neuropeptide S receptor antagonists with antiallergic properties. These compounds, related structurally to 9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride, are synthesized through various methods, including the reduction of chromeno pyrimidines, cyclization of barbituric acid derivatives, and high-temperature condensation processes (Osyanin et al., 2014).

Heterocyclic Compounds Analysis

The significance of pyridine and pyrylium compounds, which are central to the structure of this compound, has been highlighted in their wide availability across various natural substances including carbohydrates, chromones, coumarins, and alkaloids. These compounds play a crucial role in the natural pigments and synthetic dyes industries, showcasing their versatility and importance in chemical research (Livingstone, 2008).

Anticancer Properties

The chromeno[2,3-b]pyridine derivatives, structurally related to the compound , have been explored for their industrial, biological, and medicinal properties. A study demonstrated the synthesis of a specific chromeno[2,3-b]pyridine derivative through a multicomponent reaction, highlighting its good yield and potential in medicinal chemistry, including ADME (absorption, distribution, metabolism, and excretion) properties assessment (Ryzhkova et al., 2023).

Novel Chromene, Pyridine, and Pyrimidine Derivatives

Research on the synthesis of novel chromene, pyridine, and pyrimidine derivatives via one-pot multicomponent reactions has led to the creation of new compounds with potential applications in medicinal chemistry. These efforts demonstrate the versatility and importance of such heterocyclic compounds in the development of new therapeutic agents (Khodairy et al., 2017).

Mechanism of Action

Target of Action

The primary target of 9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride is the dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a pivotal role in the regulation of many aspects of behavior, including control of movement, mood, and reward.

Mode of Action

This compound acts as a dopamine receptor antagonist . Antagonists bind to receptors but do not activate them. This action blocks the binding of agonists, substances that can activate the receptors. By inhibiting the action of dopamine, this compound can modulate the neurotransmission of dopamine, thereby affecting the functions that dopamine receptors control.

Biochemical Pathways

The antagonistic action on dopamine receptors affects various biochemical pathways. These include pathways related to neurotransmission, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, addiction, and pain and inflammation . The downstream effects of these pathways can lead to changes in mood, behavior, and physiological responses.

Properties

IUPAC Name

9-methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-9-4-5-13-11(7-9)10-3-2-6-14-12(10)8-16-13;/h4-5,7,10,12,14H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCQCZZTMFMYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC3C2CCCN3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347648-53-6
Record name 13-methoxy-9-oxa-6-azatricyclo[8.4.0.0,2,7]tetradeca-1(14),10,12-triene hydrochloride
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